molecular formula C10H15NO2 B3282673 4-(Furan-2-yl)-1-methylpiperidin-4-ol CAS No. 75446-48-9

4-(Furan-2-yl)-1-methylpiperidin-4-ol

Cat. No.: B3282673
CAS No.: 75446-48-9
M. Wt: 181.23 g/mol
InChI Key: CHNQBJWZPBIKJT-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1-methylpiperidin-4-ol is a heterocyclic compound that features a furan ring fused to a piperidine ring with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-1-methylpiperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, where a furan boronic acid is reacted with a piperidine halide.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced through selective oxidation or hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-(Furan-2-yl)-1-methylpiperidin-4-one.

    Reduction: Formation of 4-(Tetrahydrofuran-2-yl)-1-methylpiperidin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Furan-2-yl)-1-methylpiperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-1-methylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with biological targets. The hydroxyl group can also engage in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)piperidine: Lacks the hydroxyl group, which may reduce its hydrogen bonding capability.

    1-Methyl-4-piperidinol: Lacks the furan ring, which may reduce its ability to participate in π-π interactions.

    4-(Tetrahydrofuran-2-yl)-1-methylpiperidin-4-ol: The reduced furan ring may alter its electronic properties and reactivity.

Uniqueness

4-(Furan-2-yl)-1-methylpiperidin-4-ol is unique due to the combination of the furan ring, piperidine ring, and hydroxyl group, which together confer distinct chemical and biological properties. This combination allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(furan-2-yl)-1-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11-6-4-10(12,5-7-11)9-3-2-8-13-9/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNQBJWZPBIKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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